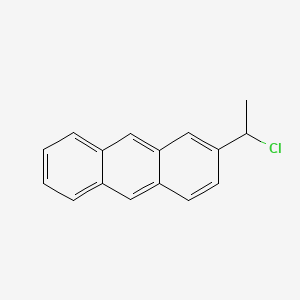

2-(1-Chloroethyl)anthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

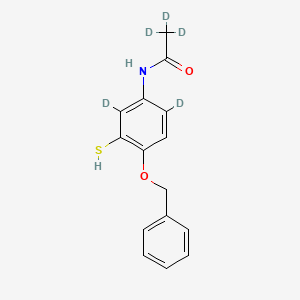

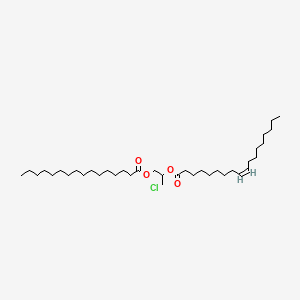

2-(1-Chloroethyl)anthracene is a chemical compound with the molecular formula C16H13Cl . It’s a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings .

Chemical Reactions Analysis

Anthracene derivatives have been extensively studied for their interesting photophysical, photochemical, and biological properties . They undergo various chemical reactions, including Friedel–Crafts reactions, Elbs reaction, aromatic cyclodehydration, Bradsher-type reactions from diarylmethanes, and metal-catalyzed reactions with alkynes .Wissenschaftliche Forschungsanwendungen

Anthracene Derivatives Synthesis

Anthracene and its derivatives have been explored for their potential in efficient green-to-blue low-power upconversion. New anthracene derivatives such as 2-chloro-9,10-dip-tolylanthracene (DTACl) were synthesized, showcasing high fluorescence yields and demonstrating their effectiveness as triplet acceptors for upconversion, with DTACl coupled with PdOEP achieving a maximum upconversion quantum yield of 17.4% (Liang et al., 2013). This research underscores the importance of anthracene derivatives in developing materials for low-power optical applications.

Reaction Mechanisms

Research into the reactions of 2-Nitro- and 2-Bromo-2-nitroethenylphosphonates with anthracene revealed two competing pathways: [4+2] cycloaddition and electrophilic substitution. This study provided insight into the versatile reactivity of anthracene when interfaced with different chemical groups, highlighting its potential for creating a variety of chemical structures (Anisimova et al., 2005).

Fluorescence-Based Applications

A novel chemiluminescence probe for singlet oxygen detection was developed using anthracene derivatives. The probe, designed with a strategy of photoinduced electron-transfer process, exhibited high selectivity and sensitivity for singlet oxygen, distinguishing it from other reactive oxygen species. This finding is significant for detecting singlet oxygen in various chemical and biological systems (Li et al., 2004).

Zukünftige Richtungen

Anthracene and its derivatives have been the subject of research in several areas, investigating their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade . This suggests that future research may continue to focus on developing new synthesis methods and exploring further applications of anthracene derivatives.

Eigenschaften

IUPAC Name |

2-(1-chloroethyl)anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUQPUKYAXMLKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676267 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57323-33-8 |

Source

|

| Record name | 2-(1-Chloroethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)

ethan-1-one](/img/structure/B562176.png)

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B562185.png)